Product packaging for Gallopamil(Cat. No.:CAS No. 16662-47-8)

Gallopamil

Cat. No.: B102620
CAS No.: 16662-47-8
M. Wt: 484.6 g/mol
InChI Key: XQLWNAFCTODIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gallopamil is a member of benzenes and an organic amino compound.
This compound has been used in trials studying the treatment of Asthma.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Coronary vasodilator that is an analog of iproveratril (VERAPAMIL) with one more methoxy group on the benzene ring.
See also: Verapamil (broader);  Verapamil Hydrochloride (related);  this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40N2O5 B102620 Gallopamil CAS No. 16662-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWNAFCTODIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045172
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16662-47-8
Record name (±)-Gallopamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16662-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallopamil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallopamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALLOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile of Gallopamil

Gallopamil, also known as methoxyverapamil, is classified as an L-type calcium channel blocker and is structurally related to verapamil (B1683045), being a methoxy (B1213986) derivative of the latter wikipedia.orgnih.gov. It belongs to the phenylalkylamine class of calcium antagonists nih.gov. The fundamental mechanism of action for this compound involves the inhibition of calcium ion influx into cardiac and smooth muscle cells via L-type calcium channels patsnap.com. This blockade leads to a reduction in the contractility of the heart muscle and promotes the dilation of coronary arteries, which in turn decreases myocardial oxygen demand and enhances oxygen supply patsnap.com. Furthermore, this compound influences the cardiac conduction system, effectively slowing the conduction of electrical impulses through the atrioventricular node patsnap.com.

Gastric Acid Secretion Inhibition Studies

Gallopamil has been identified as a potent inhibitor of gastric acid secretion. Investigations conducted on isolated and enriched guinea pig parietal cells have demonstrated that both verapamil (B1683045) and this compound exhibit a concentration-dependent inhibition of acid secretion nih.govscite.ai. The inhibitory effect was quantified by measuring the uptake of 14C-aminopyrine, a process correlated with H+ secretion nih.govscite.ai.

Detailed research findings indicate that this compound achieved an IC50 (half maximal inhibitory concentration) of 10.9 µmol/l for acid secretion inhibition in these experimental setups, while verapamil showed an IC50 of 12.1 µmol/l nih.govscite.ai. The mode of inhibition observed was noncompetitive nih.govscite.ai. It has been concluded that this compound's inhibitory action on acid secretion in vitro is mediated through interference with the parietal cell proton pump, specifically the H+/K+-ATPase nih.govnih.gov. This interaction suggests that this compound may function as a protonophore within gastric membrane vesicles nih.gov.

Table 1: Inhibitory Effects on Gastric Acid Secretion in Guinea Pig Parietal Cells

CompoundIC50 (µmol/l) for Acid Secretion InhibitionType of InhibitionTarget Enzyme/Mechanism
This compound10.9 nih.govscite.aiNoncompetitiveInterference with H+/K+-ATPase proton pump nih.govnih.gov
Verapamil12.1 nih.govscite.aiNoncompetitiveInterference with H+/K+-ATPase proton pump nih.govnih.gov

Mechanistic Investigations of Gallopamil Action

Cellular and Molecular Mechanisms

Gallopamil exerts a significant protective effect against cellular necrotization induced by calcium overload, a pathological condition characterized by an excessive influx of calcium ions (Ca²⁺) into the cell. This cytoprotective action is primarily rooted in its function as a highly specific calcium antagonist. nih.gov By inhibiting the transmembrane influx of calcium, this compound directly counteracts the primary trigger of a cascade of events that lead to necrotic cell death, particularly in myocardial cells. nih.gov

The pathological process of calcium overload-induced necrosis is initiated when the intracellular concentration of Ca²⁺ surpasses the cell's capacity to buffer and sequester these ions. This excessive intracellular calcium leads to the activation of various degradative enzymes, such as proteases and phospholipases, which damage cellular structures. Furthermore, and critically, calcium overload severely impairs mitochondrial function. The mitochondria, in an attempt to sequester the excess cytosolic calcium, accumulate it in their matrix. This process, however, is energetically costly and ultimately leads to a decline in ATP production and the generation of reactive oxygen species (ROS), contributing to cellular injury and death.

Experimental studies have substantiated the protective role of this compound in preventing necrotization. In a canine model of coronary artery occlusion and reperfusion, a scenario known to induce significant calcium overload and subsequent myocardial necrosis, the administration of this compound demonstrated a marked reduction in the extent of necrotic tissue.

A key study investigated the effects of this compound on myocardial necrosis in dogs subjected to 3 hours of left anterior descending coronary artery occlusion followed by 3 hours of reperfusion. The results, as detailed in the table below, show a statistically significant reduction in the necrotic area in the this compound-treated group compared to the control group.

Effect of this compound on the Extent of Myocardial Necrosis

Treatment GroupNumber of Subjects (n)Extent of Myocardial Necrosis (% of the Hypoperfused Zone)
Control881.3 ± 4.2
This compound-Treated946.1 ± 13.1

The data clearly indicates that this compound treatment reduced the extent of myocardial necrosis by nearly half, from 81.3% in the control group to 46.1% in the treated animals. nih.gov This protective effect is attributed to the limitation of calcium influx during the reperfusion phase, thereby mitigating the deleterious consequences of calcium overload on the myocardial cells. nih.gov

In essence, the mechanism by which this compound protects against calcium overload-induced necrotization is a direct consequence of its primary pharmacological action: the blockade of calcium channels. By preventing the excessive entry of calcium into the cell, this compound preserves mitochondrial function, reduces the activation of calcium-dependent degradative enzymes, and ultimately maintains cellular integrity in the face of pathological stimuli that would otherwise lead to necrotic cell death.

Pharmacokinetic Characterization of Gallopamil

Absorption and Bioavailability Studies

Gallopamil demonstrates nearly complete absorption following oral administration. researchgate.netnih.govnih.govresearchgate.net Despite this extensive absorption, its absolute bioavailability is notably low, primarily due to significant hepatic first-pass metabolism. researchgate.netpsu.edunih.gov Following a single oral dose, the absolute bioavailability of this compound is approximately 15%. researchgate.netnih.govresearchgate.net However, during multiple oral dosing, bioavailability increases to approximately 25%, suggesting a partial saturation of the first-pass metabolic pathways. researchgate.netnih.govnih.gov The pharmacokinetics and bioavailability of racemic this compound are not substantially altered at steady-state compared to single-dose administration, indicating that stereoselectivity in bioavailability is not a major factor at steady-state. researchgate.netnih.gov

Table 1: Bioavailability of this compound

ParameterValue (Single Oral Dose)Value (Multiple Oral Dosing)Source
Absolute Bioavailability~15%~25% researchgate.netnih.gov
Absorption RateAlmost completeAlmost complete researchgate.netnih.gov

Metabolism and Biotransformation Pathways

This compound clearance is almost entirely metabolic, with minimal excretion of the unchanged drug. nih.gov Metabolites constitute the majority of plasma radioactivity after oral administration. nih.gov

The low absolute bioavailability of this compound is primarily attributed to extensive hepatic first-pass metabolism. researchgate.netpsu.edunih.govumich.edugoogle.com This process involves significant biotransformation of the drug before it reaches systemic circulation. The increase in bioavailability during multiple dosing suggests a partial saturation of these first-pass metabolic pathways. researchgate.netnih.govnih.gov

This compound undergoes significant N-dealkylation and O-demethylation as primary metabolic pathways. researchgate.netnih.govumich.edunih.govnih.gov Key metabolites identified include:

Compound A : Formed by the loss of the 3,4-dimethoxyphenethyl moiety from this compound, it is the main metabolite found in plasma and urine, accounting for approximately 20% of the dose. nih.gov

Compound C : An N-formyl derivative of Compound A. nih.gov

Compound H : An N-demethylated compound. nih.gov

Compound F : An acid formed by the oxidative deamination of Compound A. nih.gov

Northis compound (B8515) : A major N-demethylated metabolite of this compound. umich.edu

O-demethylation is also observed, leading to the formation of monophenolic and diphenolic products. nih.govnih.gov However, quantitatively, O-demethylation is considered a minor pathway compared to N-dealkylation. nih.gov Both N-dealkylation and O-demethylation processes exhibit stereoselectivity. researchgate.netnih.gov For instance, human liver microsomal oxidation shows more p- than m-O-demethylation. nih.gov

Glucuronidation is an important biotransformation pathway for this compound metabolites, increasing their water solubility and facilitating excretion. researchgate.netnih.govuni-saarland.de N-glucuronides of northis compound and norverapamil (B1221204) have been identified as biliary metabolites in rats after the administration of this compound and verapamil (B1683045), respectively. researchgate.netnih.gov This glucuronidation pathway shows stereoselectivity, with a substantially greater conversion of the S-enantiomer compared to the R-enantiomer of both this compound and verapamil to their corresponding secondary amine N-glucuronides. researchgate.netnih.gov Conjugated monophenolic and diphenolic products represent a major portion of metabolites in plasma and are predominantly excreted via bile, forming almost the entire fecal metabolite fraction. nih.govnih.gov

The cytochrome P450 (CYP) enzyme system plays a crucial role in the oxidative metabolism of this compound. researchgate.netpatsnap.comwikidata.orgnih.govaacrjournals.org Studies investigating the disappearance rate of this compound enantiomers from human liver microsomes have identified the following CYP isoforms as involved in its metabolism:

CYP2C8 : This isoform also exhibits appreciable activity in this compound metabolism. researchgate.netnih.gov

CYP2D6 : This isoform also shows appreciable activity in this compound metabolism. researchgate.netnih.gov

Inhibition studies using selective CYP3A4 inhibitors like ketoconazole (B1673606) and troleandomycin, along with anti-CYP3A4/5 antibodies, significantly reduced the intrinsic clearance of this compound enantiomers in human liver microsomes, further supporting the prominent role of CYP3A4. nih.gov

Table 3: Contribution of Cytochrome P450 Isoforms to this compound Metabolism in Human Liver Microsomes

CYP IsoformContribution to R(+)-Gallopamil ClearanceContribution to S(-)-Gallopamil ClearanceSource
CYP3A4~92%~68% nih.gov
CYP2C8Appreciable activityAppreciable activity nih.gov
CYP2D6Appreciable activityAppreciable activity nih.gov

Elimination and Excretion Profiles

The elimination and excretion of this compound, a phenylalkylamine calcium antagonist, are predominantly driven by extensive metabolism, with only a minimal fraction of the unchanged drug being excreted. The pharmacokinetic profile of this compound exhibits certain stereoselective aspects, particularly concerning its metabolism and renal elimination.

This compound undergoes significant hepatic first-pass metabolism, which substantially influences its absolute bioavailability. Despite almost complete oral absorption, the absolute bioavailability of this compound is approximately 15% after a single oral administration, increasing to about 25% during multiple oral dosing, suggesting a partial saturation of this first-pass effect nih.govresearchgate.net.

Metabolic Pathways this compound is primarily eliminated through metabolic clearance, with major metabolites identified as conjugates of O- and N-demethylated forms nih.gov. Studies have investigated the N-dealkylation pathway in the presence of rat and human liver microsomes, as well as in vivo in rats and humans researchgate.net. Oxidative O-demethylation also occurs, yielding regioisomeric monophenolic metabolites. While rat liver microsomal oxidation produced all four regioisomeric monophenols, these accounted for only 10% of the oxidative metabolism, with N-dealkylation metabolites constituting the remaining 90% nih.gov.

Elimination Half-Life The elimination half-life of this compound varies depending on the enantiomer and dosing regimen. After single-dose administration, the half-lives for R- and S-gallopamil are approximately 4.7 hours and 5.8 hours, respectively nih.gov. During multiple dosing (e.g., 50 mg pseudoracemic this compound every 12 hours for 7 doses), the half-lives at steady-state were found to be similar for both enantiomers, with R-gallopamil having a half-life of 6.2 hours and S-gallopamil 7.2 hours nih.govresearchgate.net. A small but statistically significant prolongation in the half-life of R-gallopamil was observed with multiple dosing compared to single-dose administration, while S-gallopamil's half-life remained comparable nih.gov. In general, the average half-life of this compound is reported to be between 3 and 6 hours nih.gov.

Table 1: Key Pharmacokinetic Parameters of R- and S-Gallopamil at Steady-State (Multiple Dosing)

ParameterR-Gallopamil (Mean ± SD or 95% CI)S-Gallopamil (Mean ± SD or 95% CI)Significance (P-value)
Apparent Oral Clearance (L/min)4.8 (2.9–6.8) nih.govresearchgate.net5.5 (2.5–8.5) nih.govresearchgate.net> 0.05 nih.govresearchgate.net
Half-Life (h)6.2 nih.govresearchgate.net7.2 nih.govresearchgate.net> 0.05 nih.govresearchgate.net
Renal Elimination (% of dose)0.49% nih.govresearchgate.net0.71% nih.govresearchgate.netEnantioselective nih.govresearchgate.net
Free Fraction in Serum (fu)0.035 (0.026–0.045) nih.govresearchgate.net0.051 (0.033–0.069) nih.govresearchgate.netEnantioselective nih.govresearchgate.net

Table 2: Excretion Profile of this compound

Route of ExcretionPercentage of DoseNotes
Urine (unchanged drug)< 1% researchgate.netMinimal excretion of parent compound researchgate.net
Urine (total)~50% researchgate.netIncludes metabolites researchgate.net
Feces~40% researchgate.netIncludes metabolites researchgate.net

In patients with fatty liver disease, the elimination half-life of this compound (9.2 hours) did not significantly differ from that in patients with normal liver function (8.8 hours), suggesting that mild hepatic impairment may not substantially alter this compound disposition nih.gov.

Pharmacodynamic Assessments of Gallopamil

Cardiac Electrophysiological Effects

Gallopamil exerts distinct electrophysiological effects on the heart, particularly influencing conduction and pacemaker activity. patsnap.comnih.gov

The PR interval on an electrocardiogram represents the duration from the onset of atrial depolarization to the onset of ventricular depolarization, encompassing conduction through the atria, the atrioventricular (AV) node, and the His-Purkinje system. aneskey.comstonybrookmedicine.edu this compound has been shown to prolong the refractory period of the AV node, thereby slowing the conduction of electrical impulses through this critical junction. patsnap.compatsnap.com

In clinical studies, this compound has been observed to prolong the PQ-interval, with one report indicating a mean prolongation of 0.24 ms (B15284909) in five patients. nih.gov Further electrophysiological assessments comparing this compound (D 600) with verapamil (B1683045) demonstrated that this compound significantly prolonged the conduction time through the AV node (A-H interval) and the effective refractory period of the AV node (ERP AVN). nih.gov

Table 1: Electrophysiological Effects of this compound on AV Node Conduction

ParameterControl (ms)This compound (D 600) (ms)Significance (p-value)Source
Conduction Time through AV Node (A-H)88.5 ± 20.0102.5 ± 22.6Significant nih.gov
Effective Refractory Period of AV Node (ERP AVN)266.7 ± 72.6380.0 ± 112.7Significant nih.gov

Additionally, while this compound caused an insignificant increase in the corrected sinus node recovery time (CNSRT) and the calculated sinoatrial conduction time, its primary impact on conduction was evident at the AV node. nih.gov

This compound effectively dampens both nomotopic and ectopic cardiac pacemaker activity. nih.govresearchgate.net Nomotopic pacemaker activity originates from the sinus node, the heart's natural pacemaker, which fires electrical impulses at regular intervals. drsaagarmahida.co.ukk31.ru Ectopic beats, conversely, arise from abnormal sites outside the sinus node and can lead to irregular heart rhythms. drsaagarmahida.co.ukcvphysiology.com By inhibiting transmembrane calcium influx into cardiac pacemaker cells, this compound helps to regulate these activities. nih.gov This property makes this compound useful in managing certain types of supraventricular tachycardias, where slowing the heart rate is a desired therapeutic outcome. patsnap.com

Hemodynamic Effects

This compound significantly influences systemic hemodynamics through its effects on vascular resistance, myocardial contractility, and blood pressure regulation. patsnap.comnih.govnih.gov

This compound induces vasodilation, particularly in arteriolar resistance vessels, by inhibiting calcium entry into vascular smooth muscle cells. patsnap.compatsnap.com This vasodilation leads to a reduction in systemic vascular resistance (SVR), also known as total peripheral resistance. patsnap.compatsnap.comnih.gov In patients with essential hypertension, an initial dose of a slow-release formulation of this compound resulted in a significant fall in arterial pressure accompanied by a decreased total peripheral resistance. nih.gov Long-term treatment (8-12 weeks) showed that arterial pressure and total peripheral resistance remained reduced. nih.gov Studies have also indicated that this compound produces significant reductions in renal and splanchnic vascular resistance. nih.gov

Table 2: Effects of this compound on Systemic Vascular Resistance in Hypertensive Patients

ParameterPre-treatmentImmediate Post-dose8-12 Weeks TreatmentSource
Total Peripheral Resistance (Relative Change)BaselineDecreasedRemained Reduced nih.gov

This compound is known to reduce calcium-dependent myocardial contractility and oxygen consumption. nih.gov As a calcium channel blocker, it inhibits the influx of calcium ions into myocardial cells, which are crucial for the excitation-contraction coupling process. patsnap.compatsnap.com By reducing intracellular calcium, this compound effectively decreases the strength of heart muscle contraction, exhibiting a negative inotropic effect. patsnap.comontosight.ai This reduction in myocardial contractility contributes to a decrease in the heart's oxygen demand, which is beneficial in conditions like angina. patsnap.com

In an isolated pig heart model, this compound-treated hearts showed significantly lower positive dP/dt (a measure of left ventricular contractility) during reperfusion compared to controls. tandfonline.com

Table 3: Impact of this compound on Myocardial Contractility

ParameterControl Hearts (Relative)This compound-Treated Hearts (Relative)Significance (p-value)Source
Positive dP/dt (Myocardial Contractility)HigherLowerp < 0.005 (first 25 min), p < 0.01 (throughout reperfusion) tandfonline.com

This compound's vasodilatory effects on arteriolar resistance vessels and its ability to decrease systemic vascular resistance directly contribute to a reduction in blood pressure. patsnap.compatsnap.comnih.gov This lowering of blood pressure reduces the workload on the heart and further decreases myocardial oxygen demand. patsnap.com

In a study involving hypertensive patients, a single oral dose of 1.8 mg/kg body-weight of this compound lowered systolic blood pressure by a mean of 44 mmHg and diastolic blood pressure by a mean of 22 mmHg, with effects subsiding to about half after approximately 6.3 to 6.4 hours. researchgate.net In an animal model, this compound significantly reduced systolic and diastolic blood pressure five minutes after injection, without markedly influencing heart rate. medchemexpress.commedchemexpress.com Furthermore, in long-term follow-up studies of patients with coronary heart disease, this compound demonstrated comparable effectiveness to verapamil in terms of blood pressure regulation. nih.gov

Table 4: Acute Antihypertensive Effects of Oral this compound (1.8 mg/kg)

ParameterMean Decrease (mmHg)Time to Half-Effect (hours)Source
Systolic Pressure446.4 researchgate.net
Diastolic Pressure226.3 researchgate.net

Organ-Specific Pharmacodynamic Responses

Bronchial smooth muscle (BSM) remodeling, characterized by an increase in BSM mass, is a significant feature of severe asthma that contributes to airway obstruction, reduced respiratory capacity, and resistance to conventional treatments like corticosteroids inserm.fratsjournals.org. Research has indicated that this excessive proliferation of muscle cells is linked to an abnormal entry of calcium into BSM cells, which in turn triggers enhanced mitochondrial biogenesis inserm.frnih.gov.

In Vitro and Ex Vivo Findings:

Previous in vitro and ex vivo studies demonstrated that this compound could decrease the proliferation of BSM cells obtained from patients with severe asthma inserm.fratsjournals.orgamegroups.org. This anti-proliferative effect was attributed to this compound's ability to block calcium influx, which is implicated in increased mitochondrial mass and activity in asthmatic airway smooth muscle (ASM) atsjournals.org.

Further in vitro experiments confirmed that this compound significantly reduced BSM mitochondrial biogenesis and mass, as well as cell proliferation in preschoolers with severe wheezing, suggesting its potential as an early intervention target nih.gov.

Clinical Trial Findings:

A 12-month double-blind, randomized, placebo-controlled clinical trial investigated the effect of this compound on airway remodeling in 31 patients with severe asthma inserm.fratsjournals.orgnih.gov. The study measured the effect of the drug on the thickness of the BSM and bronchial wall, and the frequency of asthma exacerbations inserm.fr.

Bronchial Smooth Muscle Area and Thickness: The BSM area was reduced within the this compound group when comparing baseline to the end of treatment, although between-group differences in BSM area were not statistically significant when compared directly to the placebo group atsjournals.orgnih.gov. However, a significant reduction was observed in normalized BSM thickness between the this compound and placebo groups atsjournals.orgatsjournals.orgnih.gov. This suggests that this compound can reduce bronchial remodeling by acting on smooth muscle cells inserm.fr.

Asthma Exacerbations: While there was no significant difference in the mean number of exacerbations per month during the treatment phase between the this compound and placebo groups, patients previously treated with this compound experienced significantly fewer prolonged asthma attacks during a 3-month follow-up period after treatment cessation inserm.fratsjournals.orgnih.gov. This intriguing observation suggests a potential long-term effect on exacerbation occurrence atsjournals.org.

Table 1: Effects of this compound on Bronchial Smooth Muscle in Severe Asthma (12-Month Clinical Trial)

ParameterThis compound Group (Baseline vs. End of Treatment)This compound vs. Placebo (Between-Group Difference)Follow-up Period (Post-Treatment)Source
Bronchial Smooth Muscle AreaReducedNot significantly differentN/A atsjournals.orgnih.gov
Normalized BSM ThicknessN/ASignificantly reducedN/A atsjournals.orgnih.gov
Asthma ExacerbationsNo difference during treatmentSignificantly lower post-treatmentSignificantly lower atsjournals.orgnih.gov

This compound's cardiovascular effects are primarily mediated by its inhibition of transmembrane calcium influx into myocardial, cardiac pacemaker, and vascular smooth muscle cells nih.govpatsnap.com. This mechanism underpins its utility in conditions like ischemic heart disease by reducing myocardial contractility and oxygen consumption, dampening cardiac pacemaker activity, and exerting pronounced vasodilator effects nih.govpatsnap.compsu.edu.

Myocardial Oxygen Consumption and Vasodilation:

Experimental studies have shown that this compound reduces calcium-dependent myocardial contractility and oxygen consumption nih.govpsu.edu.

It also demonstrates potent vasodilator effects, improving coronary perfusion by dilating extramural coronary arteries nih.govpsu.edu. An increase in coronary caliber was observed in nearly half of coronary arteries with eccentric stenoses after acute intravenous administration psu.edu.

Improvement in Myocardial Perfusion and Ischemia:

Clinical trials have investigated this compound's impact on myocardial perfusion in patients with stable effort angina and angiographically documented coronary artery disease nih.govnih.gov.

A randomized, cross-over, double-blind, placebo-controlled trial involving patients with stable effort angina demonstrated that this compound significantly increased exercise duration and reduced ST segment depression during exercise tests nih.gov.

Qualitative and quantitative evaluations of myocardial perfusion using thallium-201 (B79191) myocardial scintigraphy showed significant improvement in myocardial perfusion and the myocardial uptake percentage of thallium-201 in ischemic zones after this compound treatment nih.gov. These findings indicate that this compound can improve myocardial perfusion and reduce myocardial oxygen consumption nih.gov.

Dual-Isotope Study Findings:

A dual-isotope study using thallium-201 and iodine-123 phenylpentadecanoic acid (IPPA) in patients with coronary artery disease and stable angina pectoris further characterized this compound's effects nih.gov.

After four weeks of this compound treatment, initial (post-stress) uptake of both thallium-201 and IPPA in post-stenotic myocardial segments was significantly improved compared to baseline. Specifically, thallium-201 uptake increased by 9.0% (p < 0.001; 95% CI, 4.3-13.6%), and IPPA uptake increased by 11.8% (p = 0.003; 95% CI, 4.2-19.3%) nih.gov.

Furthermore, post-stenotic IPPA-clearance was significantly increased by 28.2% (p < 0.001; 95% CI, 12.4-44.0%), indicating enhanced myocardial fatty acid oxidation after treatment nih.gov. These results suggest that chronic this compound treatment improves both regional myocardial perfusion and regional myocardial fatty acid utilization in post-stenotic myocardium nih.gov.

Table 2: Effects of this compound on Myocardial Perfusion and Ischemia

ParameterBaseline/Placebo (Mean ± SD)This compound (Mean ± SD)p-valueSource
Exercise Duration (s)420 ± 118 (Placebo)511 ± 144< 0.05 nih.gov
ST Segment Depression (mm)-1.3 ± 0.3 (Placebo)-0.94 ± 0.68< 0.01 nih.gov
Thallium-201 Uptake Increase (%)N/A+9.0< 0.001 nih.gov
IPPA Uptake Increase (%)N/A+11.80.003 nih.gov
IPPA Clearance Increase (%)N/A+28.2< 0.001 nih.gov

Clinical Research and Therapeutic Applications of Gallopamil

Angina Pectoris Management

Gallopamil has demonstrated significant utility in the management of angina pectoris, a condition characterized by chest pain resulting from reduced blood flow to the heart muscle. google.cipatsnap.comgandhi.com.mx Studies have explored its efficacy across different forms of angina and its impact on exercise tolerance and anti-ischemic activity.

Efficacy in Chronic Stable Angina

Clinical trials have established this compound's efficacy in patients with chronic stable angina. In a randomized, double-blind, placebo-controlled, cross-over trial involving 10 patients, oral this compound significantly increased both mean exercise time and the time to 1-mm ST segment depression. karger.com Furthermore, it led to a significant reduction in ST segment depression at both the highest comparable workload and at peak exercise. karger.com The anti-ischemic effect observed with this compound is attributed to a dual mechanism: an increase in myocardial oxygen supply and a reduction in myocardial oxygen demand. karger.com

A comparative study with nifedipine (B1678770) in 30 patients with chronic stable angina revealed that this compound (150 mg/day) significantly prolonged the exercise time to the onset of angina by 30% and total exercise time by 18% compared to placebo. nih.gov In contrast, nifedipine (at an adjusted dose of 30 mg/day) did not show statistically significant prolongations. nih.gov this compound also proved superior in reducing ST depression at maximal comparable workload, achieving a 77% reduction versus 52% with nifedipine, both compared to placebo. nih.gov

Another study involving 12 patients with stable effort angina assessed the antianginal efficacy of acute and chronic this compound therapy. A single 50 mg dose of this compound increased angina-free exercise time by a mean of 78 seconds and time to 1 mm ST segment depression by 53 seconds compared to placebo. nih.gov Under steady-state conditions, these improvements were 59 seconds and 46 seconds, respectively. nih.gov

Table 1: this compound Efficacy in Chronic Stable Angina (Exercise Test Parameters)

ParameterThis compound vs. Placebo (Study 1, n=10) karger.comThis compound vs. Placebo (Study 2, n=12, single dose) nih.govThis compound vs. Placebo (Study 2, n=12, steady-state) nih.govThis compound vs. Placebo (Study 3, n=30) nih.govNifedipine vs. Placebo (Study 3, n=30) nih.gov
Mean Exercise TimeSignificantly increasedIncreased by 78 s (p < 0.003)Increased by 59 s (p < 0.009)Prolonged by 18% (P < 0.01)Prolonged by 13% (not significant)
Time to 1-mm ST segment depressionSignificantly increasedIncreased by 53 s (p < 0.03)Increased by 46 s (p < 0.015)Prolonged by 30% (P < 0.01)Prolonged by 20% (not significant)
ST segment depression at max workloadSignificantly reducedNot directly specified in valuesNot directly specified in valuesReduced by 77%Reduced by 52%

Application in Effort and Mixed Angina

This compound has also shown effectiveness in patients suffering from effort or mixed angina. In a double-blind cross-over study comparing this compound (150 mg daily) with nifedipine (60 mg daily) in 20 patients with effort or mixed angina, both drugs significantly increased exercise time and maximal workload when compared to placebo. oup.comoup.com Both this compound and nifedipine also significantly reduced maximal ST segment depression, and the number of patients experiencing angina or ST segment depression during exercise tests was significantly decreased by both treatments. oup.comoup.com These findings suggest that this compound is an effective calcium antagonist for managing effort and mixed angina. oup.comoup.com

Improvement of Exercise Tolerance and Anti-Ischemic Activity

The anti-ischemic properties of this compound contribute to improved exercise tolerance. In patients with coronary heart disease, this compound has been shown to significantly enhance exercise tolerance. nih.gov Its anti-ischemic effect is primarily mediated by improving myocardial oxygen supply and ventricular performance. nih.gov This contrasts with agents like esmolol, which primarily reduce myocardial oxygen consumption. nih.gov Studies have consistently demonstrated this compound's ability to increase exercise duration and reduce ischemic ST segment depression in stable exertional angina. nih.gov The anti-ischemic efficacy of a 50 mg dose of this compound typically persists for approximately 4 hours, and reaching a steady-state concentration does not extend this duration. nih.gov

Cardiac Arrhythmia Interventions

This compound, as an L-type calcium channel blocker, is utilized in the treatment of abnormal heart rhythms. wikipedia.orgpatsnap.com Clinical trials and studies have indicated its potential in controlling various arrhythmias. patsnap.com Its action on the cardiac conduction system, specifically by slowing the conduction of electrical impulses through the atrioventricular node, contributes to its antiarrhythmic effects. patsnap.com

Experimental investigations in canine models of ventricular arrhythmia have shown that this compound effectively suppressed adrenaline-induced and adrenaline-induced triggered arrhythmias. nih.gov The antiarrhythmic effects observed were comparable to those of verapamil (B1683045). nih.gov Additionally, this compound exhibited some antiarrhythmic activity in arrhythmias induced by 48-hour coronary ligation. nih.gov The concentration at which this compound reduced the arrhythmic ratio for adrenaline-induced arrhythmia by 50% (IC50) was determined to be 32 ng/ml. nih.gov These findings suggest that this compound could be a clinically valuable antiarrhythmic agent. nih.gov

Hypertension Treatment Studies

This compound has demonstrated antihypertensive properties and has been investigated for its role in treating hypertension and associated conditions like left ventricular hypertrophy. nih.govresearchgate.net

In a long-term study involving 26 previously untreated patients with essential hypertension, daily treatment with this compound (100-150 mg) significantly reduced resting blood pressure. nih.gov After an average of 22.3 months, blood pressure decreased from 157/103 mmHg to 130/82 mmHg (p < 0.001). nih.gov This reduction in blood pressure was accompanied by a significant decrease in left ventricular mass index, which fell by 11.9% after 8.2 months and 31.9% after 22.3 months. nih.gov Significant reductions were also observed in interventricular septum and posterior wall thicknesses, while left ventricular dimensions and fractional shortening remained unchanged. nih.gov

An earlier study on 10 hypertensive patients revealed that a single oral dose of 1.8 mg/kg this compound led to a reduction in systolic and diastolic blood pressure within approximately 20 minutes. researchgate.net The maximum decrease averaged 44 mmHg for systolic pressure and 22 mmHg for diastolic pressure. researchgate.net Furthermore, this compound has been shown to inhibit cardiac sympathetic activation, as evidenced by a significant lowering of power spectral density in the low frequency band (0.03 Hz to 0.15 Hz) compared with placebo. nih.gov

Table 2: this compound Effects on Hypertension and Left Ventricular Hypertrophy

ParameterBaseline (n=26)After 8.2 months (n=26)After 22.3 months (n=26)
Resting Blood Pressure (Systolic/Diastolic)157 ± 19 / 103 ± 84 mmHgNot specified130 ± 12 / 82 ± 7.3 mmHg (p < 0.001)
Left Ventricular Mass Index (LVMI)170 ± 49.8 g/m²150 ± 44 g/m² (11.9% decrease, p < 0.001)116 ± 26 g/m² (31.9% decrease, p < 0.001)
Interventricular Septum Thickness14.2 mm13.2 mm11.8 mm (16.9% decrease, p < 0.001)
Posterior Wall Thickness11.5 mm10.4 mm9.4 mm (18.3% decrease, p < 0.001)

Severe Asthma Therapeutics

This compound has been investigated as a therapeutic agent for severe asthma, a chronic inflammatory lung disease characterized by significant airway remodeling, particularly an increase in bronchial smooth muscle (BSM) mass. lungdiseasenews.cominserm.fratsjournals.orgclpu.esdrugbank.comdrugbank.com This BSM growth is associated with treatment resistance and a poor prognosis, and is triggered by abnormal calcium entry into BSM cells. lungdiseasenews.cominserm.fratsjournals.org Conventional treatments like corticosteroids have been unable to prevent this excessive proliferation. lungdiseasenews.cominserm.fr

Prior in vitro studies had shown that this compound could reduce BSM proliferation in cells from patients with severe asthma. lungdiseasenews.cominserm.fratsjournals.org To assess its in vivo efficacy, a randomized, double-blind, placebo-controlled clinical trial was conducted with 31 patients over one year. lungdiseasenews.cominserm.fratsjournals.org The results demonstrated that this compound significantly reduced BSM in asthmatic patients compared to the placebo group, leading to a considerable reduction in bronchial wall thickness. lungdiseasenews.cominserm.fratsjournals.org During a subsequent three-month follow-up period without treatment, patients who had received this compound reported significantly fewer prolonged asthma attacks than those in the placebo group. lungdiseasenews.cominserm.fratsjournals.org These findings indicate that 12-month this compound treatment can reduce BSM remodeling and prevent asthma exacerbations. atsjournals.org this compound has successfully completed Phase 2 trials for asthma treatment. drugbank.com

Table 3: this compound Efficacy in Severe Asthma

ParameterThis compound Group (n=16) vs. Placebo Group (n=15) atsjournals.org
Bronchial Smooth Muscle (BSM) ThicknessSignificantly reduced in this compound group
Bronchial Wall ThicknessConsiderably reduced
Prolonged Asthma Attacks (Follow-up)Significantly fewer in this compound group

Reduction of Bronchial Smooth Muscle Mass

A double-blind, randomized, placebo-controlled study evaluated the effect of this compound on airway remodeling in patients with severe asthma over a 12-month period, followed by a 3-month monitoring phase. wikipedia.orgnih.gov The study involved 16 patients in the this compound group and 15 in the placebo group. wikipedia.orgnih.gov Measurements indicated that the bronchial smooth muscle (BSM) area was reduced in the this compound group when comparing baseline to the end of treatment, while it remained unchanged in the placebo group. wikipedia.orgnih.gov Although between-group differences in BSM area were not statistically significant, normalized BSM thickness showed a significant difference between the two groups. wikipedia.orgnih.gov Specifically, the mean percentage of variation in normalized BSM thickness decreased by 13.7% within the this compound group, whereas it remained relatively stable in the placebo group. Furthermore, the mean wall thickness of bronchi, assessed from the second to fourth generation, significantly decreased at Month 12 in the this compound group compared to Month 0, a change not observed in the placebo group.

Table 1: Effects of this compound on Bronchial Smooth Muscle in Severe Asthma

ParameterThis compound Group (Baseline vs. End of Treatment)Placebo Group (Baseline vs. End of Treatment)Between-Group Difference (this compound vs. Placebo)
Bronchial Smooth Muscle (BSM) AreaReduced wikipedia.orgnih.govUnchanged wikipedia.orgnih.govNot significantly different wikipedia.orgnih.gov
Normalized BSM ThicknessDecreased by 13.7% (mean variation)Remained stableSignificantly different wikipedia.orgnih.gov
Bronchial Wall ThicknessSignificantly decreasedUnchangedNot explicitly stated as between-group significant in this context

Attenuation of Airway Remodeling

The observed reduction in bronchial smooth muscle mass and normalized bronchial smooth muscle thickness by this compound contributes to the attenuation of airway remodeling in severe asthma. wikipedia.orgnih.govuni.lu Airway remodeling, characterized by increased BSM mass, is a feature of severe asthma associated with poor prognosis and resistance to intensive treatments. wikipedia.orgnih.govuni.lu In vitro studies had previously shown that this compound, as a Ca²⁺-channel blocker, decreased the proliferation of BSM cells from severe asthma patients. wikipedia.orgnih.govuni.lu The clinical trial provided proof of concept that this compound treatment for 12 months reduces BSM remodeling. wikipedia.orgnih.gov

Effects on Asthma Exacerbation Frequency

The clinical study also monitored the frequency of asthma exacerbations. wikipedia.orgnih.govuni.lu During the 12-month treatment phase, there was no significant difference in the mean number of exacerbations per month between the this compound group (0.28 exacerbations/month) and the placebo group (0.33 exacerbations/month) (relative risk, 0.81; P = 0.46). nih.gov However, during the subsequent 3-month follow-up period after treatment cessation, the mean number of exacerbations per subject per month was significantly lower in patients previously treated with this compound (0.10 exacerbations/month) compared to the placebo group (0.45 exacerbations/month) (relative risk, 0.23; P = 0.008). nih.gov Furthermore, during this follow-up period, none of the patients in the this compound group experienced more than one exacerbation, in contrast to 26.7% in the placebo group (P = 0.03). nih.gov

Table 2: Effects of this compound on Asthma Exacerbation Frequency

PeriodThis compound Group (Mean Exacerbations/Month)Placebo Group (Mean Exacerbations/Month)Statistical Significance (P-value)
During Treatment (M0-M12)0.28 nih.gov0.33 nih.govP = 0.46 nih.gov
During Follow-up (Post-M12)0.10 nih.gov0.45 nih.govP = 0.008 nih.gov

Cardioprotective Strategies

This compound, as a calcium channel blocker, possesses cardioprotective potential. wikidata.orgmims.com Its mechanism of action involves inhibiting the entry of calcium ions into cardiac and smooth muscle cells through L-type calcium channels, which can reduce the contractility of the heart muscle and dilate coronary arteries. wikidata.org

Prevention of Myocardial Necrotization

Studies have demonstrated this compound's ability to prevent myocardial necrotization, particularly in the context of ischemia-reperfusion injury. mitoproteome.orgguidetomalariapharmacology.orgfishersci.at In an experimental model involving anesthetized, open-chest dogs where the left anterior descending coronary artery was occluded for 3 hours and then reperfused, this compound significantly reduced the extent of myocardial necrosis. mitoproteome.orgfishersci.at In the treated group, myocardial necrosis was reduced to 46.1 ± 13.1% of the hypoperfused zone (HZ), compared to 81.3 ± 4.2% in the control group (p < 0.05). mitoproteome.orgfishersci.at Furthermore, the extent of gross hemorrhage was significantly smaller in the this compound-treated group (1.3 ± 0.9% of the left ventricle or 3.1 ± 1.8% of the HZ) compared to the control group (6.2 ± 1.4% of the left ventricle or 20.0 ± 4.6% of the HZ) (p < 0.01). mitoproteome.orgfishersci.at

In another study involving rabbits subjected to 30 minutes of coronary artery ligation followed by 5.5 hours of reflow, this compound significantly reduced infarct size. guidetomalariapharmacology.org Infarct size averaged 60.2% ± 5.5% of the risk region in control rabbits, which was significantly reduced to 28.1% ± 3.4% in this compound-treated rabbits (p < 0.001). guidetomalariapharmacology.org This suggests that this compound can indirectly reduce oxygen radical damage during reperfusion by decreasing myocardial oxygen demand during ischemia, even though it does not possess direct oxygen radical scavenging or antioxidant activity. guidetomalariapharmacology.org

Table 3: Effects of this compound on Myocardial Necrosis and Infarct Size

Study ModelOutcome MeasureControl Group (%)This compound Group (%)Statistical Significance (P-value)
Dogs mitoproteome.orgfishersci.atMyocardial Necrosis (% of HZ)81.3 ± 4.2 mitoproteome.orgfishersci.at46.1 ± 13.1 mitoproteome.orgfishersci.atp < 0.05 mitoproteome.orgfishersci.at
Dogs mitoproteome.orgfishersci.atGross Hemorrhage (% of HZ)20.0 ± 4.6 mitoproteome.orgfishersci.at3.1 ± 1.8 mitoproteome.orgfishersci.atp < 0.01 mitoproteome.orgfishersci.at
Rabbits guidetomalariapharmacology.orgInfarct Size (% of Risk Region)60.2 ± 5.5 guidetomalariapharmacology.org28.1 ± 3.4 guidetomalariapharmacology.orgp < 0.001 guidetomalariapharmacology.org

Preclinical and Translational Research of Gallopamil

In Vitro Studies on Cellular Models

Gallopamil, a phenylalkylamine calcium antagonist, exerts significant effects on myocardial cells by inhibiting the transmembrane influx of calcium. nih.gov This fundamental mechanism of action leads to a reduction in calcium-dependent myocardial contractility and a subsequent decrease in oxygen consumption by the heart muscle. nih.gov Experimental studies utilizing various techniques, including electrophysiological and biochemical analyses, have demonstrated that this compound can protect myocardial cells from necrotization induced by calcium overload. nih.gov

In cultured heart cells, the relationship between this compound (also referred to as D600 in some studies) and beta-adrenoceptors has been investigated. Treatment of these cells with this compound resulted in a competitive inhibition of [3H]CGP-12177 binding sites on beta-adrenoceptors. This action was observed to prevent the increase in cyclic AMP (cAMP) that is typically induced by isoproterenol treatment.

Interactive Data Table: Effects of this compound on Myocardial Cells In Vitro

Parameter Observation Source
Mechanism of Action Inhibition of transmembrane calcium influx nih.gov
Myocardial Contractility Reduced nih.gov
Myocardial Oxygen Consumption Reduced nih.gov
Cellular Protection Protection from calcium overload-induced necrotization nih.gov
Beta-Adrenoceptor Interaction Competitive inhibition of [3H]CGP-12177 binding

| cAMP Response to Isoproterenol | Prevents increase | |

The vasodilatory effects of this compound are a direct consequence of its action on vascular smooth muscle cells. By blocking the influx of calcium into these cells, this compound leads to relaxation of the vascular musculature. nih.gov This effect is a hallmark of its classification as a calcium antagonist and contributes significantly to its cardiovascular profile. nih.gov The pronounced vasodilator effects have been consistently observed in experimental studies. nih.gov The effects of this compound on the vasculature are quantitatively comparable to, and in some cases surpass, those of verapamil (B1683045) by approximately one order of magnitude. nih.gov

Interactive Data Table: Effects of this compound on Vascular Smooth Muscle Cells In Vitro

Parameter Observation Source
Primary Effect Vasodilation nih.gov
Mechanism Inhibition of transmembrane calcium influx nih.gov

| Potency Comparison | Surpasses verapamil by approximately one order of magnitude | nih.gov |

In the context of respiratory research, this compound has been investigated for its effects on bronchial smooth muscle (BSM) cells. In vitro studies using BSM cells from patients with severe asthma have shown that this compound can decrease their proliferation. nih.gov This finding suggests a potential role for calcium channel blockade in mitigating the airway remodeling characteristic of severe asthma. nih.gov A proof-of-concept study has highlighted that this compound is capable of reducing BSM proliferation, a key feature of airway remodeling in this patient population. lungdiseasenews.com

Interactive Data Table: In Vitro Effects of this compound on Bronchial Smooth Muscle Cells

Cell Type Condition Effect of this compound Source

| Bronchial Smooth Muscle Cells | From patients with severe asthma | Decreased proliferation | nih.gov |

Investigations into the gastrointestinal effects of this compound have revealed its potent inhibitory action on gastric acid secretion. In studies using isolated and enriched guinea pig parietal cells, this compound was found to inhibit acid secretion in a concentration-dependent manner. nih.gov The mechanism of this inhibition is believed to be interference with the parietal cell proton pump, the K+/H+-ATPase. nih.gov The inhibition by this compound is noncompetitive in nature. nih.gov

Interactive Data Table: Inhibition of Acid Secretion by this compound in Isolated Guinea Pig Parietal Cells

Compound IC50 (μmol/L) Type of Inhibition Source
This compound 10.9 Noncompetitive nih.gov

| Verapamil | 12.1 | Noncompetitive | nih.gov |

Ex Vivo Tissue Analyses

Studies on isolated tissues have provided further insights into the pharmacological profile of this compound. In experiments using ovine tracheal muscle strips, this compound demonstrated a significant inhibitory effect on acetylcholine-induced contractions. When compared to verapamil, this compound was found to be more potent in this ex vivo model.

The mean concentration of acetylcholine required to produce 50% of the maximal response (EC50) was altered in the presence of this compound and verapamil. The dose ratio, a measure of antagonist potency, was approximately 4-fold greater for this compound than for verapamil. Furthermore, in relaxing pre-contracted tracheal strips, this compound was found to be 17-fold more potent than verapamil.

Animal Model Investigations

The preclinical evaluation of this compound has been conducted in various animal models to assess its therapeutic potential across different physiological systems.

In a canine model of ventricular arrhythmia, this compound demonstrated antiarrhythmic effects against adrenaline-induced and digitalis-induced arrhythmias. nih.gov The plasma concentration of this compound that decreased the arrhythmic ratio for adrenaline-induced arrhythmia by 50% (IC50) was determined to be 32 ng/ml. nih.gov

A feline model of left ventricular hypertrophy was utilized to study the effects of this compound on electrophysiological abnormalities and associated ventricular arrhythmias. nih.gov In this model, this compound was investigated for its potential to protect against ventricular fibrillation. nih.gov

In conscious rats with gastric cannulas, the influence of this compound on cold-restraint stress (CRS)-induced gastric effects was examined. nih.gov Intraperitoneally administered this compound was found to prevent the formation of gastric lesions and partially reverse the mast cell count and the emptying of acid solutions induced by CRS. nih.govkarger.com These findings suggest a putative stabilizing effect on mast cells and gastric emptying as part of its antiulcer actions. nih.gov

Interactive Data Table: Summary of this compound Investigations in Animal Models

Animal Model Condition Investigated Key Findings with this compound Source
Dog Ventricular Arrhythmia Suppressed adrenaline- and digitalis-induced arrhythmias; IC50 of 32 ng/ml for adrenaline-induced arrhythmia. nih.gov
Cat Left Ventricular Hypertrophy Studied for effects on electrophysiologic abnormalities and ventricular arrhythmias. nih.gov

| Rat | Cold-Restraint Stress-Induced Gastric Lesions | Prevented gastric lesion formation; partially reversed mast cell count and gastric emptying of acid solutions. | nih.govkarger.com |

Cardiovascular Studies in Animal Models

This compound's cardiovascular effects have been extensively studied in various animal models, demonstrating its potential as a highly specific calcium antagonist. nih.gov These studies have utilized electrophysiological, biochemical, isotopic, and histological techniques to elucidate its mechanisms of action. nih.gov

In canine models of ventricular arrhythmia, this compound has shown significant antiarrhythmic effects. It effectively suppressed arrhythmias induced by adrenaline and digitalis. nih.gov Furthermore, it demonstrated some efficacy against arrhythmias resulting from a 48-hour coronary ligation. nih.gov The antiarrhythmic properties of this compound in these models were found to be comparable to those of verapamil. nih.gov

Studies in both intact rats and isolated perfused rat hearts have also highlighted this compound's ability to reduce the severity of arrhythmias induced by ischemia and reperfusion. nih.gov This antiarrhythmic action was associated with a negative chronotropic effect but was independent of its coronary vasodilating effects. nih.gov

Beyond its antiarrhythmic properties, experimental research has shown that this compound reduces calcium-dependent myocardial contractility and oxygen consumption. nih.gov It also dampens both nomotopic and ectopic cardiac pacemaker activity and exerts pronounced vasodilator effects. nih.gov The effects of this compound on the myocardium, cardiac pacemakers, and vasculature are quantitatively similar, though it is considered to be approximately one order of magnitude more potent than verapamil. nih.gov

Table 1: Summary of this compound's Cardiovascular Effects in Animal Models

Animal Model Condition Studied Key Findings Reference
DogAdrenaline-induced arrhythmiaSuppressed arrhythmia nih.gov
DogDigitalis-induced arrhythmiaSuppressed arrhythmia nih.gov
DogCoronary ligation-induced arrhythmiaShowed some antiarrhythmic effect nih.gov
Rat (intact and isolated heart)Ischemia and reperfusion-induced arrhythmiasReduced severity of arrhythmias; Negative chronotropic effect nih.gov
Various (experimental studies)General cardiovascular functionReduced myocardial contractility and oxygen consumption; Dampened cardiac pacemaker activity; Pronounced vasodilation nih.gov

Metabolism and Excretion Studies in Animal Models

The metabolism of this compound has been investigated in animal models, primarily using rats. In vitro studies with rat liver microsomes have shown that the primary metabolic pathways involve N-dealkylation. nih.gov This process leads to the formation of several metabolites, with northis compound (B8515) being a significant product. nih.gov The N-dealkylation of S-(-)-gallopamil occurs enantioselectively. nih.gov

Further studies using the 9,000g supernatant fraction of rat liver revealed the formation of carboxylic acid metabolites through the oxidative metabolism of intermediate aldehydes. nih.gov

While detailed excretion data in animal models is limited in the provided search results, human studies indicate that this compound clearance is almost entirely metabolic, with very little of the unchanged drug being excreted. nih.gov The metabolites are excreted through both urine and feces. nih.gov Conjugated phenolic products are predominantly excreted via the bile. nih.gov

Table 2: Major Metabolic Pathways of this compound in Rat Liver Preparations

Liver Preparation Metabolic Pathway Key Metabolites Reference
MicrosomesN-dealkylationNorthis compound, N-methyl-N-[2-methyl-3-cyano-3-(3,4,5-trimethoxyphenyl)-6-hexyl] amine, N-methyl-N-(3,4-dimethoxyphenethyl)amine nih.gov
9,000g supernatantOxidative metabolism of aldehydes3,4-Dimethoxyphenylacetic acid, 4-(3,4,5-trimethoxyphenyl)-5-methyl-4-cyanohexanoic acid nih.gov

Cardiac Protection Studies in Animal Models

This compound has demonstrated cardioprotective effects in animal models, particularly in the context of myocardial injury. Experimental studies have shown that this compound can protect myocardial cells from necrotization induced by calcium overload. nih.gov

In isolated rat hearts subjected to coronary occlusion and reperfusion, this compound significantly reduced the reperfusion-induced release of the enzyme creatine kinase (CK), an indicator of myocardial damage. nih.gov However, in intact rats, serum CK activities were higher with this compound, as the drug itself was shown to cause some release of CK from the heart. nih.gov This effect complicates the interpretation of its protective action on enzyme release due to ischemia and reperfusion in vivo. nih.gov

The selection of an appropriate animal model is critical in cardiovascular research, as there are significant physiological differences between species. washu.edu For instance, the electrophysiology of the mouse heart differs considerably from that of the human heart. washu.edu Larger animal models, such as dogs and sheep, often more closely resemble human cardiovascular physiology and pathophysiology. mdpi.com

Interactions of Gallopamil with Other Pharmaceutical Agents

Pharmacokinetic Interactions

Effects on Plasma Concentrations of Concomitant Medications.

Gallopamil's impact on the plasma levels of other drugs is primarily mediated through its influence on drug metabolism and elimination pathways.

One notable interaction involves digoxin (B3395198) , a cardiac glycoside. In a study investigating the influence of several calcium antagonists and antiarrhythmic drugs on digoxin kinetics in healthy men, this compound (50 mg three times daily) administered during digoxin steady state (0.375 mg/day) resulted in a significant increase in plasma digoxin concentration (PDC). Specifically, a mean increase of approximately 16% in PDC was observed when this compound was co-administered pharmakb.com. This elevation in digoxin levels was closely correlated with a reduction in renal digoxin clearance, while renal creatinine (B1669602) clearance remained largely unaffected pharmakb.com. Consequently, regular monitoring of digoxin levels is necessary when this compound hydrochloride is co-prescribed to prevent potential toxicity mitoproteome.org.

Table 1: Effect of this compound on Digoxin Plasma Concentration

Concomitant MedicationThis compound Dosage (Study Context)Effect on Plasma ConcentrationMechanism (if known)Reference
Digoxin50 mg three times daily+16% increase in plasma concentrationDecreased renal digoxin clearance pharmakb.com

Beyond its effects on digoxin, this compound, as a calcium channel blocker, shares structural and pharmacological similarities with other agents in its class, such as verapamil (B1683045) and diltiazem (B1670644) uni.lu. These related calcium channel blockers are known to interact with the cytochrome P450 3A4 (CYP3A4) enzyme system , a major enzyme responsible for the metabolism of a significant proportion of clinically used drugs uni.lu. While detailed research findings specifically on this compound's direct inhibitory effect on CYP3A4 leading to increased plasma concentrations of a broad range of CYP3A4 substrates are not extensively documented, the class effect suggests a potential for such interactions mitoproteome.orguni.lu. Inhibition of CYP3A4 by a co-administered drug can decrease the metabolic clearance of CYP3A4 substrates, potentially leading to increased blood and tissue concentrations and altered therapeutic effects. Conversely, the metabolism of this compound itself can be influenced by other pharmaceutical agents; for instance, its metabolism can be decreased by drugs such as amprenavir, aprepitant, curcumin, and cyclosporine, while it can be increased by agents like amobarbital and butalbital.

Furthermore, research has indicated that this compound can influence the plasma levels of endogenous neurohormones. Administration of this compound (50 mg/kg three times daily for 30 days) in patients with coronary artery disease led to a reduction in plasma levels of catecholamines , specifically epinephrine (B1671497) and norepinephrine. This effect was observed both under basal conditions and following an adrenergic stimulus induced by a cold pressor test, suggesting this compound's ability to modulate the adrenergic stress response.

Analytical Methodologies for Gallopamil Research

Chromatographic Techniques

Chromatographic methods are widely utilized for the separation, identification, and quantification of Gallopamil and its metabolites due to their high sensitivity and specificity.

Gas chromatography (GC) serves as a robust analytical tool for separating volatile compounds within complex mixtures. In pharmaceutical applications, GC is employed for diverse purposes including residual solvent analysis, characterization of functional groups, determination of compound purity, analysis of drugs of abuse, and metabolomics studies. For metabolomics, compounds must either be inherently volatile or undergo derivatization to achieve volatility scirp.org.

In the context of this compound, a highly sensitive gas chromatographic assay has been developed for the simultaneous determination of this compound and its primary metabolite, northis compound (B8515), in human plasma. This method involves a multi-step extraction procedure, followed by on-column capillary gas chromatographic analysis utilizing nitrogen-selective detection. To ensure accurate quantification of northis compound, an acetylation step is performed. This GC method demonstrated a quantifiable limit of 1 ng/ml for both analytes, with linearity maintained over a concentration range of 1-50 ng/ml. The accuracy for this compound was found to be within 10% of the theoretical concentration, with a coefficient of variation (C.V.) less than 10%. The method exhibited specificity for the internal standard, this compound, northis compound, and four identified metabolites, with retention times of 5.4, 5.9, and 6.9 minutes, respectively umich.edu.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique frequently employed for the measurement of this compound serum levels in pharmacokinetic investigations. This technique has been instrumental in assessing the pharmacokinetics and pharmacodynamics of both R- and S-Gallopamil enantiomers during multiple dosing regimens in healthy volunteers nih.govresearchgate.net.

To enable the measurement of individual enantiomer concentrations, a stable isotope technique involving pseudoracemic this compound has been utilized. This approach co-administers unlabelled R-Gallopamil with S-Gallopamil labelled with two deuterium (B1214612) atoms, allowing for the measurement of both enantiomers via GC-MS with selected ion monitoring. Serum and urine concentrations of R-Gallopamil and S-[2H2]-Gallopamil have been quantified using this method. Furthermore, GC/MS (B15284909) facilitates the characterization of this compound metabolites by comparing their retention times and fragmentation patterns with those of authentic reference compounds nih.govresearchgate.net. GC-MS methods are commonly integrated with chromatographic techniques for quantitative analysis in biological samples ich.org.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a prominent technique for the analysis of this compound, particularly for the simultaneous assay of its enantiomers. A described HPLC method for this compound enantiomers in human plasma employs internal analogue standardization. The sample preparation involves extraction from alkalinized plasma into an n-hexane/2-propanol phase, followed by back extraction into 1 N hydrochloric acid and subsequent re-extraction. The separation of the optical antipodes is achieved using a chiral stationary phase, such as Daicel Chiralcel OD-H, with quantification performed via fluorescence detection nih.gov.

This HPLC method demonstrates a detection limit of approximately 0.2 ng/ml for both enantiomers. Under routine conditions, the limit of determination (with a variation coefficient of less than 20%) is about 0.5 ng/ml for both (R)- and (S)-Gallopamil. The method's robustness is highlighted by its insensitivity to known metabolites, making it suitable for clinical pharmacology studies nih.gov. An automated HPLC method with fluorescence detection has also been reported for the simultaneous determination of this compound and its metabolite, northis compound, in plasma, achieving a detection limit of 0.9 ng/ml for both compounds researchgate.netnih.gov. This method has been successfully applied to analyze this compound and northis compound after oral administration researchgate.net.

Bioanalytical Method Validation for Quantitative Analysis.

A full validation of a bioanalytical method is typically required when establishing a new method for quantifying an analyte in clinical and nonclinical studies. It is crucial that the matrix used for validation closely matches the matrix of the study samples, including any anticoagulants and additives ich.org. In bioanalysis, data transformations and weighting schemes are often employed to achieve the best fit for standard curves researchgate.net.

Table 1: Key Analytical Parameters for this compound and Northis compound by GC

AnalyteQuantifiable Limit (ng/ml)Linearity Range (ng/ml)Intra-assay Accuracy (this compound)Intra-assay C.V. (this compound)Intra-assay Accuracy (Northis compound)Intra-assay C.V. (Northis compound)
This compound11-50Within 10% of theoretical< 10%--
Northis compound11-50--Within 12% of theoretical5.7% to 17.3%
Source: umich.edu

Table 2: Key Analytical Parameters for this compound Enantiomers by HPLC-Fluorescence

AnalyteLimit of Detection (ng/ml)Limit of Determination (ng/ml) (C.V. < 20%)Chiral Phase UsedDetection Method
(R)-Gallopamil~0.2~0.5Daicel Chiralcel OD-HFluorescence
(S)-Gallopamil~0.2~0.5Daicel Chiralcel OD-HFluorescence
Source: nih.gov

Metabolite Research and Biotransformation of Gallopamil

Identification and Characterization of Major Metabolites

Several metabolites of gallopamil have been identified and characterized through techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas-liquid chromatography (GLC), mass spectrometry (MS), and radioimmunoassay (RIA). nih.gov

Northis compound (B8515) stands out as a major metabolite of this compound. researchgate.netumich.edu It is primarily formed through N-dealkylation. researchgate.netnih.gov Studies in rats using liver microsomes showed that N-dealkylation accounted for approximately 90% of the observed oxidative metabolism, yielding northis compound and N-methyl-N-[2-methyl-3-cyano-3-(3,4,5-trimethoxyphenyl)-6-hexyl] amine in a 4:1 ratio. researchgate.net

Beyond northis compound, other significant metabolites include:

Compound A: This is a major metabolite found in both plasma and urine, accounting for about 20% of the administered dose. It results from the loss of the 3,4-dimethoxyphenethyl moiety from this compound. researchgate.netnih.gov

Compound C: Identified as the N-formyl derivative of Compound A. researchgate.netnih.gov

Compound H: An N-demethylated compound. researchgate.netnih.gov

Compound F: An acid formed through the oxidative deamination of Compound A. researchgate.netnih.gov

While several O-demethylated products are formed, only three unconjugated monophenols have shown distinct plasma levels, which were consistently lower than those of metabolite A. nih.gov Conjugated monophenolic and diphenolic products represent a substantial portion of the metabolites in plasma and are predominantly excreted via bile, forming almost the entire faecal metabolite fraction. researchgate.netnih.gov Metabolites are generally characterized by comparing their gas chromatography/mass spectrometry (GC/MS) retention times and fragmentation patterns with those of authentic compounds. researchgate.netnih.gov

Pathways of Metabolite Formation and Stereoselectivity

This compound's biotransformation involves key metabolic pathways, primarily N-dealkylation and O-demethylation, with subsequent N-formylation or glucuronidation. researchgate.netnih.gov The N-dealkylation pathway, particularly, has been extensively studied for its regiochemistry and enantioselectivity. nih.gov

In the presence of rat liver microsomes, N-dealkylation constitutes approximately 90% of the observed oxidative metabolism. researchgate.net This process leads to the formation of northis compound and N-methyl-N-[2-methyl-3-cyano-3-(3,4-5-trimethoxyphenyl)-6-hexyl] amine. researchgate.net

Glucuronidation is another important pathway, with N-glucuronides of northis compound being identified as biliary metabolites after this compound administration in rats. nih.gov Notably, a substantial enantioselective preference has been observed in this pathway: a greater proportion of the S-enantiomer than the R-enantiomer of this compound is converted to the corresponding secondary amine N-glucuronide. This high S/R ratio suggests that enantioselectivity in this glucuronidation pathway may contribute to the observed stereoselectivity in other metabolic routes of the parent tertiary amines. nih.gov

Biological Activity and Clinical Relevance of Metabolites

The biological activity and clinical relevance of this compound's metabolites have been investigated. While some unconjugated monophenolic metabolites have been identified in plasma, they generally show no relevance to the pharmacodynamic action of this compound. researchgate.netnih.gov

However, the major metabolite, northis compound, appears to have some clinical relevance, particularly concerning exercise parameters. Studies have indicated that exercise test parameters correlate best with the log plasma level of northis compound, whereas the PR interval correlates best with plasma this compound levels. researchgate.net This suggests that while this compound itself is responsible for direct cardiovascular effects like PR interval prolongation, northis compound might play a role in the observed improvements in exercise capacity during this compound therapy. researchgate.net

Stereochemical Aspects of Gallopamil

Enantiomeric Pharmacokinetics (R- and S-Gallopamil)

While the apparent oral clearances and half-lives of R- and S-Gallopamil have been observed to be similar at steady-state, certain pharmacokinetic parameters exhibit enantioselectivity. researchgate.netnih.gov For instance, after separate administration of the enantiomers, their apparent oral clearances were found to be similar, suggesting that Gallopamil's first-pass metabolism is not stereoselective when administered individually. nih.gov However, upon co-administration of the enantiomers (as a pseudoracemate), the apparent oral clearance of each enantiomer decreased, indicating a potential partial saturation of first-pass metabolism due to the higher total dose. nih.gov

The bioavailability of racemic this compound at steady-state has been reported to be higher (22%) compared to single-dose administration (15%), which may suggest a decrease in first-pass metabolism after multiple doses. nih.gov

Here's a summary of pharmacokinetic parameters for R- and S-Gallopamil:

ParameterR-Gallopamil (95% CI)S-Gallopamil (95% CI)Significance (P-value)Source
Apparent Oral Clearance (L/min)4.8 (2.9–6.8)5.5 (2.5–8.5)> 0.05 nih.gov
Half-life (h)6.27.2> 0.05 nih.gov
Free Fraction (fu)0.035 (0.026–0.045)0.051 (0.033–0.069)Enantioselective nih.gov
Renal Elimination (% of dose)0.49%0.71%Enantioselective nih.gov

Enantiomeric Pharmacodynamic Effects

The pharmacological effects of this compound are predominantly attributed to its S-enantiomer, which has demonstrated higher potency compared to the R-enantiomer in negative inotropic and vasodilating effects. researchgate.netnih.gov Studies have shown that S-Gallopamil alone is responsible for the potent effect of this compound on atrioventricular (AV) node conduction, specifically prolonging the PR interval. researchgate.netnih.govnih.gov For instance, 25 mg of (S)-Gallopamil prolonged the PR interval in all subjects studied, and a greater effect was observed with 50 mg of racemic (RS)-Gallopamil. researchgate.netnih.gov In contrast, 100 mg of (R)-Gallopamil did not significantly alter the PR interval, even at higher concentrations. researchgate.netnih.gov The observed pharmacological effect of the racemate can be entirely accounted for by the higher concentrations of S-Gallopamil attained. researchgate.netnih.gov

Emerging Research Areas and Future Directions

Advanced Clinical Trial Designs and Larger Patient Cohort Studies

The landscape of clinical trials is evolving, with a move towards more efficient and informative study designs. For a mature drug like gallopamil, future research will likely incorporate these advanced methodologies to answer more nuanced clinical questions.

Innovative Trial Designs: While specific advanced clinical trials for this compound have not been extensively implemented, the field of cardiology is increasingly adopting innovative approaches such as adaptive and platform trials. consensus.appahajournals.orgnih.gov Adaptive clinical trials allow for pre-planned modifications to the trial based on accumulating data, which can increase the efficiency of the study and the likelihood of success. veristat.com Platform trials are designed to evaluate multiple treatments in a single disease area under a master protocol, which can accelerate the identification of effective therapies. ahajournals.org Future studies on this compound could leverage these designs to explore its efficacy in new patient populations or in combination with other therapies more efficiently than traditional trial designs. worldwide.comworldwide.com Virtual clinical trials, which use computer modeling and real-world patient data, also present an opportunity to predict the clinical effects of drugs like this compound in new indications. mayoclinic.org

Need for Larger Cohort Studies: While numerous studies have established the efficacy of this compound in angina and arrhythmias, many of these have been of relatively small size and short duration. patsnap.com A recurring theme in the existing literature is the call for larger, more robust patient cohort studies to confirm and expand upon initial findings, particularly in potential new therapeutic areas like severe asthma. lungdiseasenews.cominserm.fr

Exploration of Novel Therapeutic Indications

Beyond its established cardiovascular applications, emerging research suggests that this compound may have therapeutic potential in other clinical areas.

Severe Asthma: One of the most promising novel indications for this compound is in the treatment of severe asthma. A proof-of-concept study has demonstrated that this compound can reduce bronchial smooth muscle (BSM) mass, a key feature of airway remodeling in severe asthma. nih.govatsjournals.org In a randomized, double-blind, placebo-controlled trial involving 31 patients, one year of treatment with this compound resulted in a significant reduction in BSM thickness compared to placebo. lungdiseasenews.comatsjournals.org Furthermore, during a three-month follow-up period after treatment cessation, patients who had received this compound experienced significantly fewer prolonged asthma attacks. lungdiseasenews.cominserm.fr These findings suggest that this compound could be a valuable add-on therapy for patients with severe asthma, although larger and longer-term studies are needed to confirm these benefits. lungdiseasenews.cominserm.fr

Other Potential Indications: Preclinical evidence suggests other potential therapeutic avenues for this compound. For instance, it has been shown to be a powerful inhibitor of acid secretion in isolated guinea pig parietal cells, suggesting a potential role in treating conditions characterized by excessive gastric acid. medchemexpress.comwikipedia.org Additionally, broader research into calcium channel blockers as a class has identified them as potential candidates for drug repurposing in gestational diabetes. nih.gov However, the short duration of action of inhaled this compound may limit its clinical usefulness in chronic conditions like asthma if frequent dosing is required. nih.gov Further research is warranted to explore these and other potential non-cardiovascular applications of this compound.

Molecular and Genetic Determinants of Response

The variability in patient response to medications is a significant challenge in clinical practice. The field of pharmacogenomics aims to understand how genetic variations influence drug efficacy and safety, paving the way for more personalized medicine.

Currently, there is a lack of specific research on the molecular and genetic determinants of response to this compound. However, research on the broader class of phenylalkylamine calcium channel blockers, to which this compound belongs, provides some insights. These drugs, including verapamil (B1683045), exert their effects by blocking L-type calcium channels. researchgate.net Genetic variations in the genes encoding these channels or in the metabolic pathways responsible for drug clearance could potentially influence a patient's response to this compound.

Future research in this area could focus on:

Pharmacogenomic Studies: Investigating the association between specific genetic polymorphisms and clinical outcomes in patients treated with this compound.

Biomarker Identification: Identifying biomarkers that can predict which patients are most likely to benefit from this compound therapy or are at a higher risk of adverse effects.

By elucidating the molecular and genetic factors that underpin the response to this compound, clinicians may one day be able to tailor treatment to individual patients, thereby optimizing therapeutic outcomes.

Long-Term Efficacy and Safety Research

While the short-term efficacy and safety of this compound are well-documented, there is a need for more comprehensive long-term data, particularly for its primary indications of angina and arrhythmias.

A study on the long-term effects of this compound in stable angina pectoris over a three-week period demonstrated a dose-dependent increase in exercise duration and a reduction in ischemic ST segment depression. nih.gov Another study evaluating the clinical and hemodynamic effects of long-term administration in patients with coronary artery disease found it to be effective and well-tolerated, even in those with depressed cardiac function. nih.gov The proof-of-concept study in severe asthma followed patients for 12 months and reported no significant side effects. lungdiseasenews.comatsjournals.org

However, to gain a more complete understanding of this compound's long-term risk-benefit profile, future research should focus on:

Extended Follow-up Studies: Conducting clinical trials with longer follow-up periods to assess the durability of this compound's efficacy and to monitor for any potential late-emerging adverse effects.

Observational Studies and Registries: Utilizing real-world data from large patient registries and observational studies to evaluate the long-term effectiveness and safety of this compound in diverse patient populations and under routine clinical care.

Post-marketing Surveillance: Continued analysis of post-marketing surveillance data to identify any rare or unexpected adverse events that may not have been apparent in pre-approval clinical trials.

Comparative Effectiveness Studies with Other Calcium Channel Blockers

This compound is one of several calcium channel blockers available for the treatment of cardiovascular diseases. mayoclinic.org Comparative effectiveness studies are crucial for informing clinical decision-making by directly comparing the benefits and risks of different treatment options.

Several studies have compared this compound to other calcium channel blockers, primarily of the dihydropyridine (B1217469) and benzothiazepine (B8601423) classes. These studies have generally shown this compound to have comparable efficacy in treating angina and hypertension. nih.govnih.gov For instance, a meta-analysis of trials comparing calcium channel blockers with other antihypertensive drug classes found that they are as effective as other agents in preventing heart failure and significantly reduce the risk of stroke and cardiovascular mortality compared to beta-blockers or angiotensin receptor blockers. mdpi.com

Future comparative effectiveness research could focus on:

Head-to-Head Trials with Newer Agents: Conducting direct comparisons of this compound with newer-generation calcium channel blockers to assess relative efficacy, safety, and cost-effectiveness.

Subgroup Analyses: Analyzing data from existing and future trials to determine if certain patient subgroups respond better to this compound compared to other calcium channel blockers.

Patient-Reported Outcomes: Incorporating patient-reported outcomes in comparative studies to provide a more holistic assessment of the impact of different treatments on quality of life.

The table below summarizes the findings of some comparative studies involving this compound.

Comparison Drug Indication Key Findings Citation
Nifedipine (B1678770)Coronary Heart DiseaseBoth drugs showed similar efficacy in treating myocardial ischemia.-
Diltiazem (B1670644)Chronic Stable AnginaThis compound and diltiazem reduced anginal attacks to a similar degree.-
Beta-blockersHypertensionCalcium channel blockers, as a class, reduced major cardiovascular events more than beta-blockers. nih.gov
DiureticsHypertensionDiuretics were found to reduce total cardiovascular events and congestive heart failure more than calcium channel blockers as a class. nih.gov
ACE InhibitorsHypertensionCalcium channel blockers, as a class, reduced stroke when compared to ACE inhibitors but increased congestive heart failure. nih.gov
ARBsHypertensionCalcium channel blockers, as a class, reduced heart attack when compared to ARBs but increased congestive heart failure. nih.gov

Investigations into Drug Repurposing

Drug repurposing, the process of identifying new uses for existing drugs, offers a promising and efficient strategy for drug development. nih.gov Given its well-established safety profile, this compound is a candidate for such investigations.

Emerging evidence suggests potential new applications for this compound and other calcium channel blockers in a variety of diseases:

Oncology: There is growing interest in the potential anticancer effects of calcium channel blockers. frontiersin.orgnorthwestern.edu While a large population-based study found no association between calcium channel blocker use and an increased risk of cancer, bmj.com other research suggests that these drugs may improve the efficacy of certain chemotherapies. For example, amlodipine, another calcium channel blocker, has been shown to have antitumor effects in non-small cell lung cancer. frontiersin.org The potential of this compound in this area remains to be explored.

Type 1 Diabetes: The calcium channel blocker verapamil has been investigated for its potential to preserve beta-cell function in patients with recent-onset type 1 diabetes. medscape.com This raises the possibility that this compound, as a related compound, could have similar effects.

Neurological Disorders: The role of calcium channels in various neurological processes suggests that calcium channel blockers could have therapeutic potential in this area. researchgate.net

Pulmonary Hypertension: While some calcium channel blockers have been studied in pulmonary arterial hypertension, their use can be limited by detrimental effects on right ventricular function. nih.govnih.gov Further research would be needed to determine if this compound offers any advantage in this setting.

Future research into the repurposing of this compound will likely involve a combination of preclinical studies to identify promising new targets and well-designed clinical trials to evaluate its efficacy and safety in these new indications.

Q & A

Basic: What experimental methodologies are recommended for characterizing Gallopamil's calcium channel antagonism in cardiac tissues?

To evaluate this compound's voltage-gated calcium channel (VGCC) blockade, use isolated cardiac tissue preparations (e.g., rat atria or ventricular strips) with electrophysiological recordings to measure action potential duration (APD) and L-type calcium current inhibition. Concentration-response curves (0.1–10 µM) can quantify IC50 values . For molecular binding assays, employ radioligand displacement studies with [³H]-diltiazem or [³H]-verapamil in sarcolemmal membranes, ensuring pH 7.4 and physiological ion concentrations to mimic in vivo conditions .

Advanced: How does this compound modulate cardiac ryanodine receptor (RyR2) kinetics, and what methodological approaches resolve contradictory displacement vs. dissociation effects?

This compound exhibits dual effects on RyR2: (1) partial displacement of [³H]-ryanodine from low-affinity sites (IC50 1.41–15.9 µM, Hill coefficient <1) and (2) slowed dissociation kinetics in the presence of 10 µM unlabeled ryanodine . Resolve these contradictions using high-temporal-resolution dissociation assays (Figure 7 in ). Employ biphasic exponential modeling to distinguish fast/slow dissociation components and assess cooperativity changes via Hill analysis. Note that this compound’s effects are pH-dependent and require Ca<sup>2+</sup> concentrations ≥1 µM for reproducibility .

Basic: What pharmacokinetic parameters should be prioritized in repeated-dose this compound studies?

Focus on steady-state enantiomer pharmacokinetics :

  • Oral clearance : ~5 L/min for both R- and S-Gallopamil .
  • Half-life : 6.2–7.2 hours .
  • Protein binding : Enantioselective binding (R-Gallopamil: 96% vs. S-Gallopamil: 94.3%) using equilibrium dialysis with human serum .
  • Urinary excretion : <1% renal elimination, necessitating metabolite profiling via LC-MS/MS .

Advanced: How does enantioselective protein binding influence this compound’s pharmacodynamic variability?

R-Gallopamil binds preferentially to α1-acid glycoprotein (fu = 0.035 vs. S-enantiomer’s 0.051), while S-Gallopamil shows higher affinity for albumin . In vitro binding assays using spiked serum (2.5–10,000 ng/mL) reveal no enantiomer-enantiomer interactions, but clinical studies must account for disease-related variations in plasma protein levels (e.g., inflammation) .

Basic: What in vivo models are validated for studying this compound’s neuroregenerative effects?

The rat sciatic nerve transection model (10 mm gap) with silicone conduits filled with 10 µL this compound (100 ng/mL) is optimal. Assess functional recovery via:

  • Sciatic Function Index (SFI) : Weekly measurements post-surgery .
  • Histomorphometry : Axon diameter, myelin thickness, and S-100 immunofluorescence at 4/8/16 weeks .
  • Muscle mass retention : Compare gastrocnemius weights (injured vs. intact limbs) .

Advanced: What mechanisms underlie this compound’s paradoxical effects on RyR2 cooperativity?

This compound reduces negative cooperativity in RyR2 binding, evidenced by Hill coefficient deviations (e.g., 0.67 at 100 nM [³H]-ryanodine) and biphasic dissociation curves . Use allosteric modulation assays with incremental Ca<sup>2+</sup> (pCa 4.7–6.0) to demonstrate its stabilization of high-affinity RyR2 states. Kinetic modeling (Kon/Koff) further reveals slowed ligand-receptor unbinding (Koff reduced by 63% at 100 µM this compound) .

Basic: How is this compound’s therapeutic efficacy evaluated in non-cardiac pathologies like severe asthma?

In proof-of-concept clinical trials , administer 50 mg oral this compound twice daily for 12 months. Primary endpoints:

  • Bronchial smooth muscle (BSM) thickness : Quantify via high-resolution CT .
  • Exacerbation frequency : Monitor asthma attacks post-treatment .
    Ensure PK/PD correlation by measuring plasma this compound/northis compound levels at trough/peak intervals .

Advanced: How to reconcile contradictory findings in this compound’s RyR2 displacement vs. airway smooth muscle effects?

While this compound displaces [³H]-ryanodine in cardiac tissue (IC50 ~1.41 µM), its efficacy in asthma relates to VGCC blockade in airway smooth muscle , not RyR2 modulation. Use tissue-specific radioligand binding (e.g., tracheal vs. atrial membranes) and siRNA knockdown of Cav1.2 channels to isolate mechanisms .

Basic: What experimental designs mitigate confounding factors in this compound’s clinical pharmacokinetic studies?

Adopt a pseudoracemic dosing regimen (50 mg every 12 hours for 7 doses) with stable isotope-labeled enantiomers. Measure:

  • AUC0-∞ : Assess accumulation potential .
  • ECG monitoring : PR interval prolongation (35.7% increase) confirms pharmacodynamic activity .
  • Metabolite interference : Validate LC-MS/MS methods to exclude northis compound cross-reactivity .

Advanced: What methodological refinements improve this compound binding assay reproducibility?

  • Buffer standardization : Use 20 mM MOPS (pH 7.0), 150 mM KCl, 1 mM MgATP, and 10 µM free Ca<sup>2+</sup> .
  • Radioligand purity : Verify [³H]-ryanodine specific activity (>15 Ci/mmol) via HPLC .
  • Data normalization : Subtract high-affinity binding components (Figure 3b in ) and apply nonlinear regression (e.g., GraphPad Prism) for IC50/Kd calculations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallopamil
Reactant of Route 2
Reactant of Route 2
Gallopamil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.